molecular formula C8H10N2O3 B7897241 4-(Dimethylamino)-3-nitrophenol

4-(Dimethylamino)-3-nitrophenol

Cat. No.: B7897241
M. Wt: 182.18 g/mol
InChI Key: NGGPMGZIWRXMGU-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-nitrophenol is an organic compound characterized by the presence of a dimethylamino group and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-nitrophenol typically involves the nitration of 4-(Dimethylamino)phenol. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure controlled nitration and to avoid over-nitration. The reaction is typically conducted at temperatures below 10°C to maintain selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, concentration, and reaction time, which are critical for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated phenols.

Scientific Research Applications

4-(Dimethylamino)-3-nitrophenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)phenol: Lacks the nitro group, resulting in different chemical reactivity and applications.

    4-(Dimethylamino)benzoic acid: Contains a carboxylic acid group instead of a phenol group, leading to different chemical properties and uses.

    4-(Dimethylamino)pyridine: Contains a pyridine ring, which significantly alters its chemical behavior and applications.

Uniqueness

4-(Dimethylamino)-3-nitrophenol is unique due to the presence of both a dimethylamino group and a nitro group on the phenol ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis, research, and industry.

Properties

IUPAC Name

4-(dimethylamino)-3-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-9(2)7-4-3-6(11)5-8(7)10(12)13/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGPMGZIWRXMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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